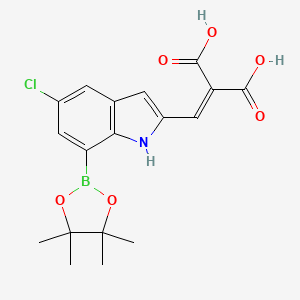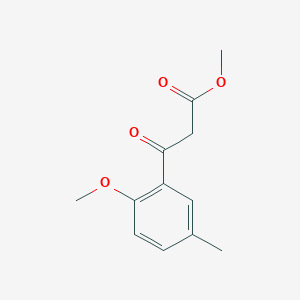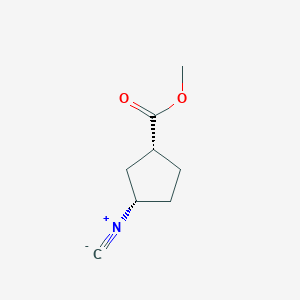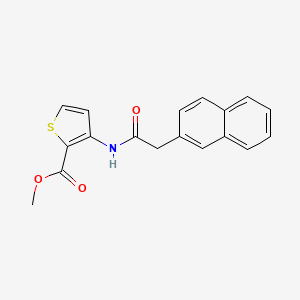
4-Hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also contains hydroxyl, methoxy, and nitro substituents. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including nitration, sulfonation, and chlorination reactions. The general synthetic route can be summarized as follows:
Nitration: The starting material, 4-hydroxy-3-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzene ring.
Sulfonation: The nitrated compound is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the 1-position.
Chlorination: Finally, the sulfonic acid group is converted to a sulfonyl chloride group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Amino-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules such as proteins and peptides through sulfonylation reactions, aiding in the study of protein function and interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The hydroxyl and methoxy groups on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-Hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.
4-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxy-5-nitrobenzene-1-sulfonyl chloride:
The presence of the hydroxyl, methoxy, and nitro groups in 4-hydroxy-3-methoxy-5-nitrobenzene-1-sulfonyl chloride makes it unique and versatile for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H6ClNO6S |
|---|---|
Peso molecular |
267.64 g/mol |
Nombre IUPAC |
4-hydroxy-3-methoxy-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO6S/c1-15-6-3-4(16(8,13)14)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |
Clave InChI |
WEHMQBVIGBXXOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)

![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)

![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
